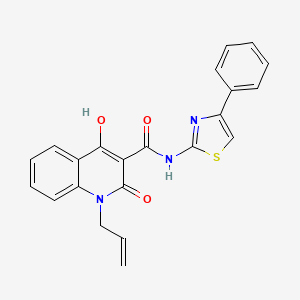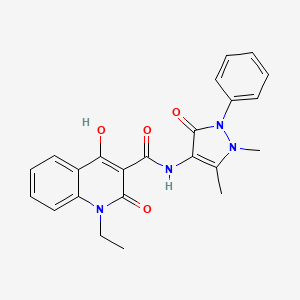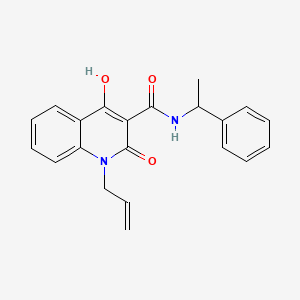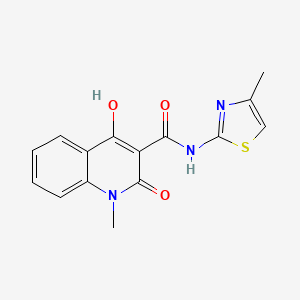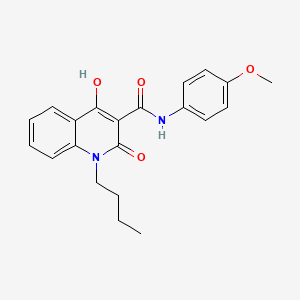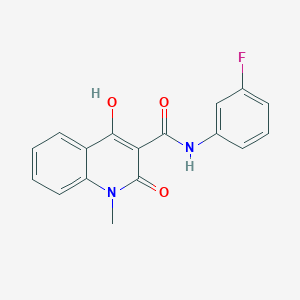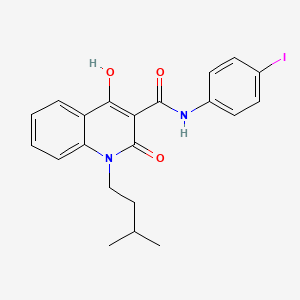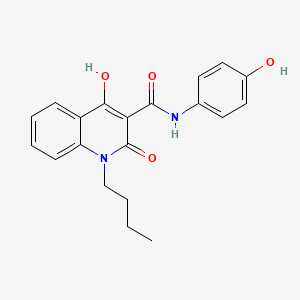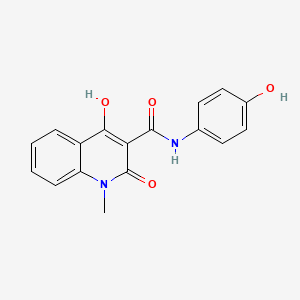
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as quinolinecarboxamide or quinoline-4-carboxamide, and it has been found to have a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a range of interesting biochemical and physiological effects. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapeutic agent. Finally, this compound has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory properties, which make it a useful tool for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. Additionally, this compound has been found to have potent anticancer and neuroprotective properties, which make it a useful tool for studying the mechanisms of cancer and neurodegenerative diseases. One limitation of using 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are many potential future directions for research on 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to further explore the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective properties. Additionally, researchers could investigate the potential of this compound as a therapeutic agent for a range of diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Finally, researchers could explore the potential of this compound as a tool for studying the mechanisms of inflammation, cancer, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxyphenyl hydrazine with 2-cyano-3-(4-hydroxyphenyl)acrylic acid in the presence of acetic anhydride and a catalyst such as pyridine. This reaction results in the formation of 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a yellow solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the areas of cancer research, anti-inflammatory research, and neurodegenerative disease research. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential chemotherapeutic agent. Finally, this compound has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-13-5-3-2-4-12(13)15(21)14(17(19)23)16(22)18-10-6-8-11(20)9-7-10/h2-9,20-21H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYMMCGJVONAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)

